

N4-Acetyl-2'-deoxycytidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-Acetyl-2'-deoxycytidine**

Cat. No.: **B150700**

[Get Quote](#)

Abstract

N4-Acetyl-2'-deoxycytidine is a modified pyrimidine nucleoside that has garnered significant interest in the fields of molecular biology, drug development, and epigenetics. As a derivative of 2'-deoxycytidine, it serves as a crucial building block in the synthesis of modified oligonucleotides and demonstrates potential as an antiviral and anticancer agent.^[1] Its primary mechanism of action involves the inhibition of DNA synthesis, making it a valuable tool for studying cellular replication and a candidate for therapeutic intervention.^{[2][3][4]} This technical guide provides an in-depth overview of **N4-Acetyl-2'-deoxycytidine**, including its chemical properties, synthesis, experimental protocols for its enzymatic incorporation into DNA, and its role in relevant biological pathways.

Core Compound Information

N4-Acetyl-2'-deoxycytidine is characterized by the presence of an acetyl group on the exocyclic amine (N4) of the cytosine base. This modification alters its chemical properties and biological activity compared to the canonical 2'-deoxycytidine.

Property	Value	Reference
CAS Number	32909-05-0	[4]
Molecular Formula	C11H15N3O5	[4]
Molecular Weight	269.25 g/mol	[4]
Appearance	White to off-white powder	
Purity	≥97%	
Storage Conditions	-20°C	[2]

Synthesis Protocol

While various methods exist for the synthesis of modified nucleosides, a common approach for the preparation of **N4-Acetyl-2'-deoxycytidine** involves the direct acetylation of 2'-deoxycytidine. The following protocol is a representative method adapted from procedures for similar N-acylated nucleosides.

Materials:

- 2'-deoxycytidine
- Anhydrous Dimethylformamide (DMF)
- Acetic anhydride
- Sodium bicarbonate (NaHCO3)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- Dissolve 2'-deoxycytidine in anhydrous DMF.

- Add acetic anhydride to the solution in a dropwise manner while stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to yield pure **N4-Acetyl-2'-deoxycytidine**.

Experimental Protocols

Enzymatic Incorporation of N4-Acetyl-2'-deoxycytidine Triphosphate into DNA

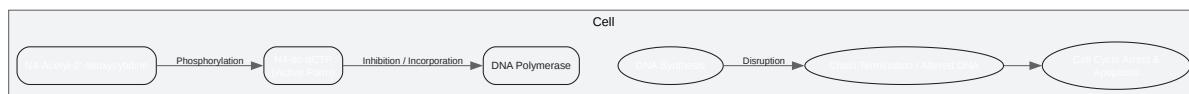
This protocol describes the enzymatic incorporation of the triphosphate form of **N4-Acetyl-2'-deoxycytidine** (N4-ac-dCTP) into a DNA strand using a DNA polymerase. This method is essential for generating modified DNA for various downstream applications, such as studying DNA-protein interactions or the effects of this modification on DNA structure and function. This protocol is based on methodologies for incorporating N4-acylated 2'-deoxycytidine nucleotides.

[5][6]

Materials:

- **N4-Acetyl-2'-deoxycytidine** triphosphate (N4-ac-dCTP)
- DNA template
- Primer
- DNA Polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)

- Deoxynucleotide triphosphates (dATP, dGTP, dTTP)
- Reaction buffer specific to the chosen DNA polymerase
- Nuclease-free water

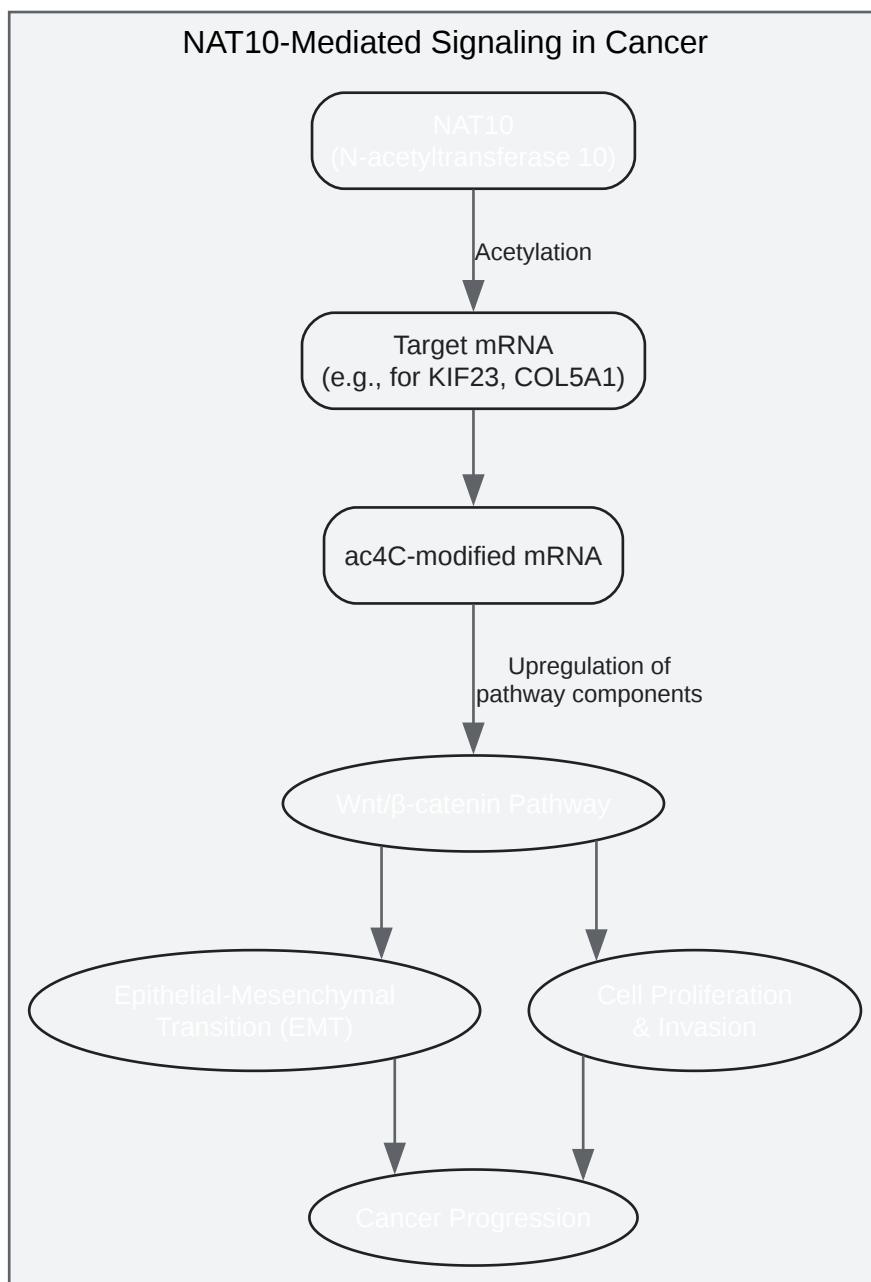

Procedure:

- **Reaction Setup:** In a sterile microcentrifuge tube, combine the following components in the specified order:
 - Nuclease-free water to the final volume
 - 10x Polymerase reaction buffer
 - dNTP mix (without dCTP)
 - N4-ac-dCTP
 - DNA template
 - Primer
 - DNA Polymerase
- **Thermal Cycling:** Perform the reaction in a thermal cycler with the following general parameters (optimization may be required based on the template, primer, and polymerase):
 - Initial denaturation: 95°C for 2-5 minutes
 - 20-30 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-65°C for 30 seconds
 - Extension: 72°C for a duration dependent on the length of the template (e.g., 1 minute per kb)

- Final extension: 72°C for 5-10 minutes
- Analysis: Analyze the product by gel electrophoresis to confirm the successful incorporation of the modified nucleotide, which may result in a band shift compared to the unmodified product. The modified DNA can then be purified for subsequent experiments.

Mechanism of Action and Biological Significance

N4-Acetyl-2'-deoxycytidine, as a nucleoside analog, primarily exerts its biological effects by interfering with DNA synthesis.[2][4] After cellular uptake, it is phosphorylated to its active triphosphate form, **N4-Acetyl-2'-deoxycytidine triphosphate** (N4-ac-dCTP). This modified nucleotide can then act as a competitive inhibitor of DNA polymerases or be incorporated into the growing DNA strand, leading to chain termination or altered DNA properties.[7][8][9]



[Click to download full resolution via product page](#)

Mechanism of action for **N4-Acetyl-2'-deoxycytidine**.

Role in Cancer Signaling Pathways

The biological effects of N4-acetylation of cytidine are often mediated by the N-acetyltransferase 10 (NAT10).[10] Dysregulation of NAT10 has been implicated in various cancers, where it influences the stability and translation of target mRNAs, thereby affecting key cancer-related signaling pathways such as the Wnt/β-catenin pathway.[11][12] While **N4-Acetyl-2'-deoxycytidine** is a deoxy- form, the broader understanding of N4-acetylcytidine's role through NAT10 provides a framework for its potential impact on cancer biology.

[Click to download full resolution via product page](#)

Simplified NAT10 signaling in cancer progression.

Applications in Drug Development

The ability of **N4-Acetyl-2'-deoxycytidine** to inhibit DNA synthesis positions it as a promising candidate for anticancer and antiviral therapies.^[1] Its structural similarity to natural nucleosides allows for its potential incorporation into the DNA of rapidly dividing cancer cells or virally

infected cells, leading to the disruption of their replication.^[1] Further research is focused on leveraging its unique properties to design more effective therapeutic agents with reduced side effects.^[1]

Conclusion

N4-Acetyl-2'-deoxycytidine is a modified nucleoside with significant potential in research and medicine. Its well-defined chemical properties and biological activity as a DNA synthesis inhibitor make it a valuable tool for a wide range of applications. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis, incorporation, and functional consequences of this intriguing molecule. Further investigation into its role in cellular pathways and its therapeutic potential is warranted and is expected to yield new insights into the treatment of various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]
- 5. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyltransferase NAT10 promotes gastric cancer progression by regulating the Wnt/β-catenin signaling pathway and enhances chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N4-Acetyl-2'-deoxycytidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150700#n4-acetyl-2-deoxycytidine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com